3-Fluorobenzylmethylsulfone
Overview
Description
3-Fluorobenzylmethylsulfone: is an organic compound with the molecular formula C8H9FO2S 1-fluoro-3-[(methylsulfonyl)methyl]benzene . This compound is a colorless solid that is soluble in organic solvents, including chloroform and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzylmethylsulfone typically involves the reaction of 3-fluorobenzyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydride (NaH) . The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the methylsulfonyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzylmethylsulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzylmethylsulfone derivatives.
Scientific Research Applications
3-Fluorobenzylmethylsulfone has several applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its effects on various biological targets .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluorobenzylmethylsulfone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby exerting its effects .
Comparison with Similar Compounds
Benzylmethylsulfone: Similar structure but lacks the fluorine atom.
4-Fluorobenzylmethylsulfone: Similar structure with the fluorine atom in a different position.
2-Fluorobenzylmethylsulfone: Similar structure with the fluorine atom in a different position
Uniqueness: 3-Fluorobenzylmethylsulfone is unique due to the position of the fluorine atom, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-fluoro-3-(methylsulfonylmethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJMWCGPPGYHRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948048 | |
Record name | 1-Fluoro-3-[(methanesulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25195-47-5 | |
Record name | 1-Fluoro-3-[(methylsulfonyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25195-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-[(methanesulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.